Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds This compound features a cyclobutyl group, a fluorine atom, and a carboxylate group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Core: The imidazole ring is constructed through a cyclization reaction involving a diamine and a diketone or a keto acid.
Introduction of Substituents: The cyclobutyl group and fluorine atom are introduced through subsequent substitution reactions.
Carboxylation: The carboxylate group is introduced by reacting the imidazole derivative with a carboxylating agent, such as carbon dioxide under pressure.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Derivatives with different functional groups attached to the imidazole ring.
Scientific Research Applications
Chemistry: Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is being investigated for its potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom.
Sodium 1-cyclobutyl-4-fluoro-1H-benzimidazole-2-carboxylate: Similar structure but different substituents.
Sodium 1-cyclobutyl-4-chloro-1H-benzo[d]imidazole-2-carboxylate: Chlorine atom instead of fluorine.
Uniqueness: Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sodium;1-cyclobutyl-4-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Na/c13-8-5-2-6-9-10(8)14-11(12(16)17)15(9)7-3-1-4-7;/h2,5-7H,1,3-4H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHGTWBXJDIQK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.